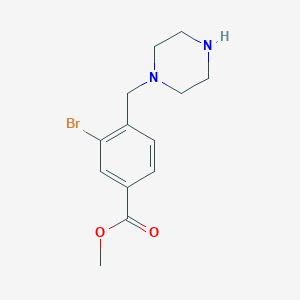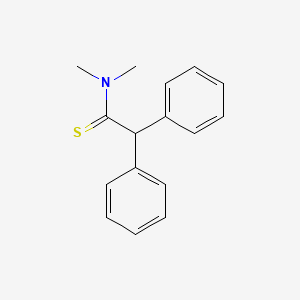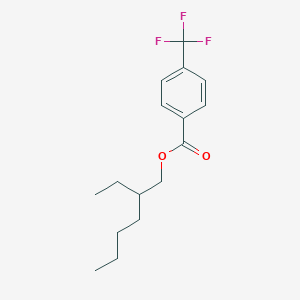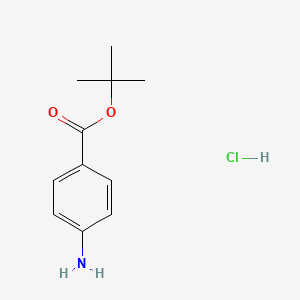
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide is a small organic molecule belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a phenylcyclopropyl group attached to a naphthalene ring, which is further connected to a carboximidamide group .
Métodos De Preparación
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Análisis De Reacciones Químicas
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboximidamide group, leading to the formation of different derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of the urokinase-type plasminogen activator, affecting pathways involved in cell signaling and regulation .
Comparación Con Compuestos Similares
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other stilbenes and naphthalene derivatives. Similar compounds include:
Trans-stilbene: A simpler stilbene with a 1,2-diphenylethylene structure.
Naphthalene-2-carboximidamide: Lacks the phenylcyclopropyl group but shares the naphthalene and carboximidamide moieties.
Phenylcyclopropane: Contains the cyclopropyl group but lacks the naphthalene and carboximidamide components
Propiedades
Número CAS |
220296-65-1 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H18N2/c21-20(22)17-9-7-14-10-16(8-6-15(14)11-17)19-12-18(19)13-4-2-1-3-5-13/h1-11,18-19H,12H2,(H3,21,22) |
Clave InChI |
NQRIWXVAIWPBEM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C(=N)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)





![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)




